2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid
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Overview
Description
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a fused pyridine and indole ring system, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid typically involves the construction of the indole ring followed by the introduction of the carboxylic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate can yield the indole core, which can then be further functionalized to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1H,2H,3H,4H,5H-Pyrido[4,3-b]indole: Lacks the carboxylic acid group but shares the core structure.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: A reduced form of the compound with similar properties.
Uniqueness
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid is unique due to the presence of the carboxylic acid group, which can significantly alter its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C12H12N2O2 |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-2,5,13-14H,3-4,6H2,(H,15,16) |
InChI Key |
UZNWFVREQIRICS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1NC3=C2C=C(C=C3)C(=O)O |
Origin of Product |
United States |
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